BenchChemオンラインストアへようこそ!

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate

Medicinal chemistry Parallel synthesis Automated compound management

Select this crystalline tosylate salt (CAS 2305079-75-6) to ensure reproducible automated dispensing (±0.1 mg accuracy) in parallel synthesis workflows, eliminating the material transfer losses inherent with oil-form building blocks. Its orthogonal Cbz-protected 6-amine and free 2-amine enable sequential, site-selective functionalization, avoiding statistical mixtures and reducing synthetic steps. This salt form is directly compatible with solid-dispensing robotics, making it essential for high-throughput library production and fragment-based screening.

Molecular Formula C21H26N2O5S
Molecular Weight 418.5 g/mol
Cat. No. B8187284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cbz-2,6-diaza-spiro[3.4]octane tosylate
Molecular FormulaC21H26N2O5S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2.C7H8O3S/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,15H,6-11H2;2-5H,1H3,(H,8,9,10)
InChIKeyNKGGQRIPVHFWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cbz-2,6-diaza-spiro[3.4]octane Tosylate – Spirocyclic Diamine Building Block with Orthogonal Protection for Accelerated Medicinal Chemistry


6-Cbz-2,6-diaza-spiro[3.4]octane tosylate (CAS 2305079-75-6) is a crystalline, salt-form spirocyclic diamine building block comprising a fully saturated 2,6-diazaspiro[3.4]octane core featuring a carboxybenzyl (Cbz) protecting group at the 6-position nitrogen and a free secondary amine at the 2-position stabilized as the p-toluenesulfonate (tosylate) salt . With a molecular formula of C₂₁H₂₆N₂O₅S and molecular weight of 418.51 g/mol, this compound belongs to the privileged class of sp³-rich diazaspiro scaffolds that have gained prominence in drug discovery as three-dimensional alternatives to planar heterocycles such as piperazine [1]. The compound is supplied as a light yellow solid with ≥96% purity, making it suitable for direct use in parallel synthesis, fragment-based screening library construction, and hit-to-lead optimization campaigns .

Why 6-Cbz-2,6-diaza-spiro[3.4]octane Tosylate Cannot Be Simply Replaced by Its Free Base, Alternative Salts, or Other Spirocyclic Diamines


Substituting 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate with its free base (CAS 1086394-85-5), the dihydrochloride salt (CAS 1630906-93-2), or the regioisomeric 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8) introduces material risks to synthetic workflow reproducibility . The free base is a non-crystalline oil or low-melting solid (predicted bp 391.7 °C, no discrete melting point reported), precluding accurate gravimetric dispensing in parallel synthesis and automated library production . The dihydrochloride salt presents both amines in protonated form, eliminating the orthogonal reactivity that enables sequential, site-selective functionalization of the spirocyclic core . The 2-Boc analogue inverts the protection pattern, placing the acid-labile Boc group at the 2-position while leaving the 6-position amine free, which is incompatible with synthetic routes requiring Cbz hydrogenolysis as the final deprotection step under neutral conditions . These differences are not cosmetic; they directly govern which synthetic sequences are feasible and what purity and yield can be achieved at scale.

Quantitative Differentiation Evidence for 6-Cbz-2,6-diaza-spiro[3.4]octane Tosylate vs. Closest Analogs and Alternatives


Crystalline Tosylate Salt vs. Non-Crystalline Free Base: Quantified Handling Advantage

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is supplied and stored as a light yellow crystalline solid at ambient temperature, enabling accurate gravimetric dispensing on automated weighing platforms with ±0.1 mg precision . In contrast, the corresponding free base, benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1086394-85-5), has no reported melting point in authoritative databases; only a predicted boiling point of 391.7±42.0 °C and a predicted density of 1.22±0.1 g/cm³ are available, consistent with a viscous oil or waxy semi-solid at room temperature . This physical form difference has direct consequences: oils cannot be accurately weighed by automated solid dispensers, are prone to incomplete transfer and solvent rinsing losses estimated at 5–15% per handling step, and exhibit batch-dependent viscosity that confounds molarity calculations in solution-phase chemistry [1].

Medicinal chemistry Parallel synthesis Automated compound management

Orthogonal Cbz Protection at 6-Position Enables Sequential, Site-Selective Functionalization Not Possible with Symmetric or Regioisomeric Alternatives

The defining synthetic differentiator of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is its orthogonal protection architecture: the Cbz group occupies the 6-position nitrogen (pyrrolidine ring) while the 2-position nitrogen (azetidine ring) remains as a free secondary amine, stabilized as the tosylate salt . This regiospecific arrangement enables a sequential two-step diversification workflow: (Step 1) direct functionalization of the free 2-position amine via nucleophilic substitution, reductive amination, or amide coupling without competing reaction at the protected 6-position; (Step 2) Cbz removal via catalytic hydrogenolysis (H₂, Pd/C, neutral conditions) to liberate the 6-position amine for a second, orthogonal derivatization . The regioisomeric 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8) places the acid-labile Boc group at the 2-position with the free amine at the 6-position, dictating a reversed functionalization order and requiring acidic deprotection (TFA) that may be incompatible with acid-sensitive downstream functionality . The unprotected parent scaffold 2,6-diazaspiro[3.4]octane (CAS 136098-13-0) offers no regiochemical control, yielding statistical mixtures of mono- and bis-functionalized products that require chromatographic separation .

Synthetic methodology Protecting group strategy Scaffold diversification

Spiro[3.4]octane Scaffold vs. Piperazine: 780-Fold Improvement in Antitubercular MIC Achieved by Derivatives Built from This Core

Derivatives elaborated from the 2,6-diazaspiro[3.4]octane building block have demonstrated potency in antitubercular programs that substantially exceeds that of analogous piperazine-based nitrofuran chemotypes. A spirocyclic nitrofuran carboxamide lead, synthesized directly from a 2,6-diazaspiro[3.4]octane building block, exhibited a minimum inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv in broth microdilution assays [1]. In contrast, an optimized N-benzyl piperazine nitrofuran derivative—representing the best-in-class of the piperazine-based nitrofuran series—showed an MIC₉₀ value of 12.5 μg/mL against the same strain [2]. This represents an approximately 780-fold improvement in potency (12.5 / 0.016 ≈ 781) conferred by the spirocyclic scaffold. The enhanced activity has been attributed to the rigid, three-dimensional geometry of the spiro[3.4]octane core, which presents the nitrofuran warhead and periphery substituents along well-defined exit vectors that are not accessible to the conformationally flexible piperazine ring [3].

Antitubercular drug discovery Mycobacterium tuberculosis Nitrofuran chemotype

Multi-Target Validation Across Distinct Therapeutic Programs Demonstrates Scaffold Versatility Beyond Single-Indication Building Blocks

The 2,6-diazaspiro[3.4]octane scaffold—the core accessible through deprotection of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate—has been validated across at least four therapeutically distinct programs, a breadth of demonstrated utility that is not matched by structurally analogous building blocks such as 2,6-diazaspiro[3.3]heptane or 2,6-diazaspiro[3.5]nonane . Specifically: (i) In antimalarial drug discovery, a diazaspiro[3.4]octane series achieved low nanomolar asexual blood-stage activity (IC₅₀ < 50 nM) against Plasmodium falciparum, accompanied by gametocyte sterilizing properties and transmission-blocking activity in standard membrane feeding assays [1]; (ii) In oncology, 2,6-diazaspiro[3.4]octane derivatives have been patented as inhibitors of G12C mutant KRAS protein for treating tumor metastasis [2]; (iii) In CNS drug discovery, 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists that enhanced morphine antinociception and rescued morphine-induced analgesic tolerance in vivo [3]; (iv) In anti-infectives beyond TB, the nitrofuran-tagged diazaspiro[3.4]octane chemotype showed activity against Staphylococcus aureus with MICs in the sub-μg/mL range [4]. This multi-target activity profile is consistent with the classification of the 2,6-diazaspiro[3.4]octane framework as a privileged scaffold in medicinal chemistry [5].

Antimalarial drug discovery Oncology CNS drug discovery Scaffold privileging

Supply Chain Reliability: Sigma-Aldrich Catalog Item with Certificate of Analysis vs. Niche Vendor Free Base

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is listed as a catalog product (JWPH3249CDA5) through Sigma-Aldrich / J & W Pharmlab LLC with documented purity of 96%, country of origin (US), and availability of Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) on demand . In contrast, the free base benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1086394-85-5) is primarily available through specialist chemical suppliers (e.g., ChemScene, Leyan, Capot Chemical) with variable purity specifications (typically 95–98%) and limited batch-to-batch documentation . The Sigma-Aldrich catalog listing ensures: (i) traceable lot numbers enabling experimental reproducibility across collaborative multi-site projects; (ii) standardized COA documentation supporting regulatory compliance in preclinical development; (iii) established reorder protocols minimizing procurement lead time variability . For organizations operating under quality management systems (e.g., ISO 9001) or preparing for IND-enabling studies, the availability of a catalog-grade building block with documented quality metrics represents a tangible procurement advantage over specialty-sourced alternatives.

Chemical procurement Quality assurance Reproducibility

Optimal Application Scenarios for 6-Cbz-2,6-diaza-spiro[3.4]octane Tosylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Accurate Solid Dispensing

In automated parallel synthesis workflows producing 48–384 compound libraries, the crystalline tosylate salt form enables direct use in solid-dispensing robots (e.g., Mettler Toledo Quantos, Chemspeed platforms) with ±0.1 mg accuracy . The free base oil form is incompatible with these platforms and would require manual weighing or solution-phase aliquoting with associated volumetric errors. Selecting the tosylate salt eliminates an estimated 5–15% material transfer loss per reaction vessel compared with oil-form building blocks and ensures consistent stoichiometry across all library members, which is critical for meaningful structure–activity relationship (SAR) interpretation. This scenario is directly supported by the physical form differentiation evidence in Section 3, Evidence Item 1 [1].

Sequential Dual-Functionalization of Spirocyclic Cores for Fragment Growing and Scaffold Hopping

Medicinal chemistry programs employing fragment-based drug discovery (FBDD) or scaffold-hopping strategies benefit from the orthogonal protection pattern of this compound: the free 2-position amine can be elaborated with a first diversity element (e.g., amide, sulfonamide, or N-aryl group) while the Cbz-protected 6-position amine remains inert, followed by hydrogenolytic Cbz removal to install a second diversity element . This convergent two-step sequence avoids the statistical product mixtures and chromatographic separations required when starting from the unprotected 2,6-diazaspiro[3.4]octane scaffold, reducing the linear step count by 1–2 steps [1]. This scenario is directly supported by the orthogonal protection evidence in Section 3, Evidence Item 2.

Antitubercular Lead Optimization Starting from a Validated Privileged Scaffold

Research groups pursuing next-generation antitubercular agents targeting multidrug-resistant M. tuberculosis can use 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate as the entry point to the 2,6-diazaspiro[3.4]octane scaffold, which has already yielded a lead compound with MIC = 0.016 μg/mL against H37Rv—approximately 780-fold more potent than the best piperazine-based nitrofuran comparator (MIC₉₀ = 12.5 μg/mL) . By starting from this pre-validated scaffold rather than de novo scaffold design, programs can accelerate hit-to-lead timelines and focus synthetic efforts on periphery exploration rather than core scaffold optimization. The multi-target privileging data (Section 3, Evidence Item 4) further supports the scaffold's utility across anti-infective programs [1].

Multi-Site Collaborative Medicinal Chemistry with Regulatory Documentation Requirements

For multi-institutional consortia (e.g., EU-OPENSCREEN, NIH-funded centers, MMV-linked projects) where experimental reproducibility across geographically distributed sites is paramount, the Sigma-Aldrich catalog listing with traceable lot numbers, Certificates of Analysis, and standardized MSDS documentation provides a procurement framework that specialty chemical suppliers typically cannot match . This is particularly important when chemistry efforts transition from exploratory hit identification to lead optimization, where batch-to-batch variability in building block quality can confound SAR trends and delay project milestones [1].

Quote Request

Request a Quote for 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.